molecular formula C13H9Cl2NO2 B1198074 Dcdpc CAS No. 17870-85-8

Dcdpc

Cat. No.: B1198074
CAS No.: 17870-85-8
M. Wt: 282.12 g/mol
InChI Key: GSDQYSSLIKJJOG-UHFFFAOYSA-N
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Description

4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, commonly known as DCDPC, is a synthetic organic compound. It belongs to the class of dichloro-diphenylamine carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to act as a calcium channel blocker, which means it inhibits the flow of calcium ions through calcium channels in cell membranes. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

4-chloro-2-(3-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDQYSSLIKJJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170530
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17870-85-8
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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